N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide
Description
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide is a synthetic compound that features a piperidine ring, a benzoyl group, and a cyclopentyl moiety
Properties
IUPAC Name |
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N2O4/c1-2-27-18-7-5-16(6-8-18)20(25)23-13-9-17(10-14-23)22-19(24)15-21(26)11-3-4-12-21/h5-8,17,26H,2-4,9-15H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHNDFLWHWGDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)NC(=O)CC3(CCCC3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The benzoyl group is then introduced through acylation reactions, often using reagents like benzoyl chloride in the presence of a base such as triethylamine. The final step involves the addition of the cyclopentyl moiety, which can be achieved through various coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different pharmacological properties.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. For example, the compound might inhibit or activate certain enzymes, alter receptor signaling, or affect gene expression .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives, such as:
- N-(piperidin-4-yl)benzamide
- 1-(4-fluorobenzyl)piperidin-4-yl
- 4,4-disubstituted N-benzyl piperidines .
Uniqueness
What sets N-[1-(4-ethoxybenzoyl)piperidin-4-yl]-2-(1-hydroxycyclopentyl)acetamide apart is its unique combination of functional groups, which may confer distinct pharmacological properties. The presence of the ethoxybenzoyl and hydroxycyclopentyl groups could enhance its binding affinity to specific targets or improve its metabolic stability compared to other piperidine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
